molecular formula C12H14N2O4 B326355 methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate

methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate

Cat. No.: B326355
M. Wt: 250.25 g/mol
InChI Key: UZJKBFICTQSPHA-UHFFFAOYSA-N
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Description

methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is an organic compound with a complex structure that includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate typically involves the reaction of 4-aminobenzamide with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like sodium cyanoborohydride. The reaction mixture is stirred at room temperature for an extended period, often monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve a more streamlined process, focusing on optimizing yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological pathway .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-carbamoylphenyl)amino]-4-oxobutanoate
  • 4-amino-N-(4-carbamoylphenyl)benzamide
  • N-(4-(3-methoxyphenyl)carbamoyl)phenyl nicotinamide

Uniqueness

methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 4-(4-carbamoylanilino)-4-oxobutanoate

InChI

InChI=1S/C12H14N2O4/c1-18-11(16)7-6-10(15)14-9-4-2-8(3-5-9)12(13)17/h2-5H,6-7H2,1H3,(H2,13,17)(H,14,15)

InChI Key

UZJKBFICTQSPHA-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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